Cas no 66361-67-9 (6-Bromo-3,4-dihydro-2H-naphthalen-1-one)

6-Bromo-3,4-dihydro-2H-naphthalen-1-one is a brominated tetralone derivative that serves as a versatile intermediate in organic synthesis. Its structure features a bromine substituent at the 6-position of the partially saturated naphthalene ring, enhancing its reactivity for further functionalization. This compound is particularly useful in pharmaceutical and agrochemical research, where it acts as a key precursor for the synthesis of complex heterocyclic systems. Its stability under standard conditions and well-defined reactivity profile make it a reliable building block for cross-coupling reactions, nucleophilic substitutions, and cyclization processes. The product is typically supplied with high purity, ensuring consistent performance in synthetic applications.
6-Bromo-3,4-dihydro-2H-naphthalen-1-one structure
66361-67-9 structure
Product Name:6-Bromo-3,4-dihydro-2H-naphthalen-1-one
CAS No:66361-67-9
MF:C10H9BrO
MW:225.081862211227
MDL:MFCD04114378
CID:502413
PubChem ID:10105069
Update Time:2025-06-11

6-Bromo-3,4-dihydro-2H-naphthalen-1-one Chemical and Physical Properties

Names and Identifiers

    • 6-Bromo-3,4-dihydronaphthalen-1(2H)-one
    • 6-Bromo-1-tetralone
    • 1(2H)-Naphthalenone, 6-bromo-3,4-dihydro-
    • 6-bromo-3,4-dihydro-1(2H)-Naphthalenone
    • 6-bromo-3,4-dihydro-2H-naphthalen-1-one
    • 6-BROMO-TETRAL-1-ON
    • 6-BROMOTETRAL-1-ONE
    • 6-bromotetralone
    • 6-BROMO-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE
    • 6-bromoteralone
    • 6-bromo-tetralone
    • 6-bromotetralin-1-one
    • PubChem16193
    • AMOT0799
    • OSDHOOBPMBLALZ-UHFFFAOYSA-N
    • EBD20545
    • STL555233
    • BBL101437
    • 6-Bromo-3,4-dihydro-2H-naphthalen-1-one
    • MDL: MFCD04114378
    • Inchi: 1S/C10H9BrO/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h4-6H,1-3H2
    • InChI Key: OSDHOOBPMBLALZ-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2C(CCCC=2C=1)=O

Computed Properties

  • Exact Mass: 223.98400
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 190
  • Topological Polar Surface Area: 17.1

Experimental Properties

  • Melting Point: 43.0 to 47.0 deg-C
  • Boiling Point: 116°C/0.05mmHg(lit.)
  • PSA: 17.07000
  • LogP: 2.96810
  • Sensitiveness: Light Sensitive

6-Bromo-3,4-dihydro-2H-naphthalen-1-one Security Information

6-Bromo-3,4-dihydro-2H-naphthalen-1-one Customs Data

  • HS CODE:2914700090
  • Customs Data:

    China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

6-Bromo-3,4-dihydro-2H-naphthalen-1-one Pricemore >>

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6-Bromo-3,4-dihydro-2H-naphthalen-1-one Production Method

6-Bromo-3,4-dihydro-2H-naphthalen-1-one Suppliers

Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:66361-67-9)6-BROMO-TETRAL-1-ON
Order Number:sfd11668
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:36
Price ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:66361-67-9)6-Bromo-3,4-dihydro-2H-naphthalen-1-one
Order Number:A22986
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:02
Price ($):361.0
Email:sales@amadischem.com

Additional information on 6-Bromo-3,4-dihydro-2H-naphthalen-1-one

Introduction to 6-Bromo-3,4-dihydro-2H-naphthalen-1-one (CAS No. 66361-67-9)

6-Bromo-3,4-dihydro-2H-naphthalen-1-one, identified by the Chemical Abstracts Service Number (CAS No.) 66361-67-9, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic ketone features a brominated naphthalene core, making it a valuable intermediate in the synthesis of various biologically active molecules. Its structural attributes have garnered attention for potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents.

The molecular structure of 6-Bromo-3,4-dihydro-2H-naphthalen-1-one consists of a naphthalene ring system with a bromine substituent at the 6-position and hydroxyl groups at the 3 and 4 positions, forming a dihydro derivative. This configuration imparts unique electronic and steric properties that make it a versatile building block for further functionalization. The presence of the bromine atom allows for various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures.

In recent years, there has been growing interest in exploring the pharmacological potential of 6-Bromo-3,4-dihydro-2H-naphthalen-1-one and its derivatives. Researchers have been investigating its role as a precursor in synthesizing compounds with anti-inflammatory, anticancer, and antimicrobial properties. The brominated naphthalene scaffold is particularly appealing due to its ability to interact with biological targets in multiple ways, including through halogen bonding and π-stacking interactions.

One of the most compelling areas of research involving 6-Bromo-3,4-dihydro-2H-naphthalen-1-one is its application in designing kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is often associated with diseases such as cancer. By leveraging the structural flexibility of this compound, chemists have been able to develop analogs that exhibit potent inhibitory effects on specific kinases. For instance, modifications to the naphthalene ring or the bromine substituent have led to derivatives with improved selectivity and efficacy.

Moreover, the dihydro functionality in 6-Bromo-3,4-dihydro-2H-naphthalen-1-one contributes to its solubility and bioavailability, which are critical factors in drug development. Researchers have utilized computational methods to optimize the pharmacokinetic properties of its derivatives by fine-tuning the substitution pattern on the naphthalene core. These studies highlight the importance of 6-Bromo-3,4-dihydro-2H-naphthalen-1-one as a scaffold for generating lead compounds with enhanced pharmacological profiles.

Recent advancements in synthetic methodologies have also expanded the utility of 6-Bromo-3,4-dihydro-2H-naphthalen-1-one. Transition-metal-catalyzed reactions have enabled efficient construction of complex heterocycles from this precursor, streamlining the synthesis of structurally diverse libraries. Such libraries are instrumental in high-throughput screening campaigns aimed at identifying novel drug candidates. The ease with which this compound can be functionalized has made it a favorite among medicinal chemists working on next-generation therapeutics.

The role of 6-Bromo-3,4-dihydro-2H-naphthalen-1-one in material science is another emerging area of interest. Its ability to form stable crystals and interact with other organic molecules has led to investigations into its use as a ligand or catalyst in various chemical processes. Additionally, its fluorescence properties have been explored for potential applications in sensors and bioimaging techniques.

In conclusion,6-Bromo-3,4-dihydro-2H-naphthalen-1-one (CAS No. 66361-67-9) is a multifaceted compound with significant implications across multiple scientific disciplines. Its structural versatility and reactivity make it an invaluable tool for synthetic chemists and pharmacologists alike. As research continues to uncover new applications for this compound, its importance in advancing chemical biology and drug discovery is likely to grow even further.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:66361-67-9)6-BROMO-TETRAL-1-ON
sfd11668
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email
Amadis Chemical Company Limited
(CAS:66361-67-9)6-Bromo-3,4-dihydro-2H-naphthalen-1-one
A22986
Purity:99%
Quantity:25g
Price ($):361.0
Email